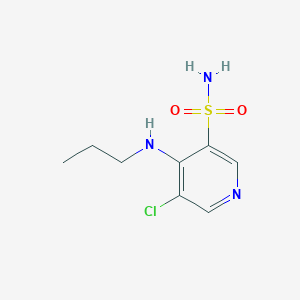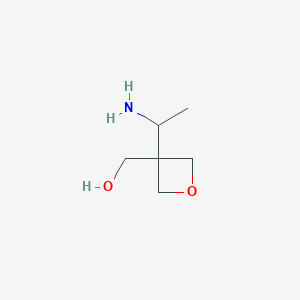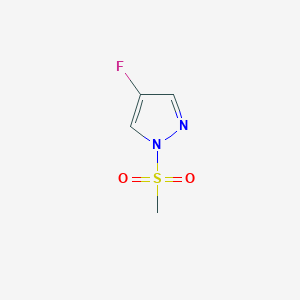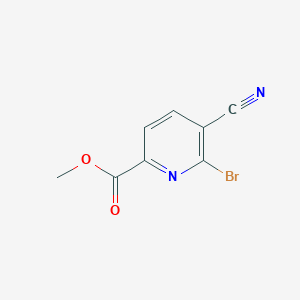
Methyl 6-bromo-5-cyanopicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-5-cyanopicolinate is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom, a cyano group, and a methyl ester group attached to a pyridine ring.
Vorbereitungsmethoden
The synthesis of Methyl 6-bromo-5-cyanopicolinate typically involves the bromination of 6-cyanopicolinic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 6-bromo-5-cyanopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-5-cyanopicolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 6-bromo-5-cyanopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-bromo-5-cyanopicolinate can be compared with other similar compounds, such as:
Methyl 5-bromo-6-cyanopicolinate: Similar in structure but with different substitution patterns on the pyridine ring.
Methyl 6-bromo-4-cyanopicolinate: Another isomer with the cyano group at a different position.
Methyl 6-chloro-5-cyanopicolinate: Similar compound with a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .
Eigenschaften
Molekularformel |
C8H5BrN2O2 |
|---|---|
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
methyl 6-bromo-5-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,1H3 |
InChI-Schlüssel |
YBCXKIGHIQITKU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=C(C=C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


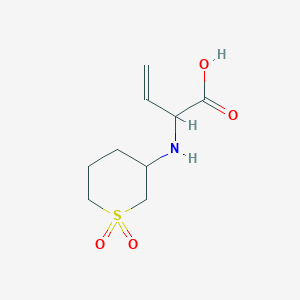
![Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13012697.png)
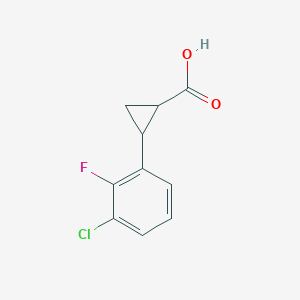
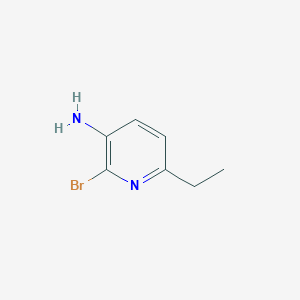
![tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B13012726.png)
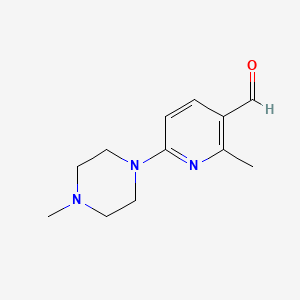
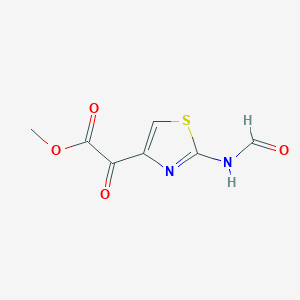
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012750.png)


